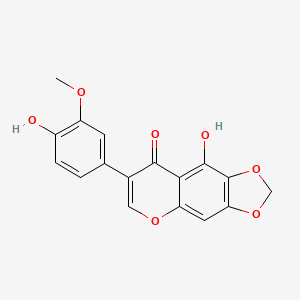
Iriflogenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iriflogenin is a naturally occurring isoflavone found in the rhizomes of Iris germanica and Iris pallida . Isoflavones are a class of flavonoids known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered attention for its potential therapeutic applications and its role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iriflogenin typically involves the extraction of isoflavones from the rhizomes of Iris germanica or Iris pallida. The extraction process often includes reverse-phase flash chromatography to obtain fractions containing isoflavones . These fractions are then analyzed and isolated using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The use of high-resolution mass spectroscopy (HRMS) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and quality of the extracted compound .
化学反応の分析
Types of Reactions
Iriflogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学的研究の応用
Chemistry: Iriflogenin serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: It exhibits significant antioxidant and anti-inflammatory activities, making it a potential candidate for the development of therapeutic agents.
Industry: The compound is used in the cosmetic industry for its skin-protective and anti-aging properties.
作用機序
The mechanism of action of Iriflogenin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: This compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
類似化合物との比較
Similar Compounds
Irigenin: Another isoflavone found in Iris species with similar antioxidant and anticancer properties.
Irisolidone: An isoflavone unique to Iris germanica with distinct biological activities.
Irilone: A structurally related isoflavone with notable anti-inflammatory effects.
Uniqueness of Iriflogenin
This compound stands out due to its potent antioxidant and anticancer activities, making it a promising candidate for further research and development. Its unique chemical structure allows it to interact with multiple molecular targets, enhancing its therapeutic potential.
特性
CAS番号 |
52591-11-4 |
|---|---|
分子式 |
C17H12O7 |
分子量 |
328.27 g/mol |
IUPAC名 |
9-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C17H12O7/c1-21-11-4-8(2-3-10(11)18)9-6-22-12-5-13-17(24-7-23-13)16(20)14(12)15(9)19/h2-6,18,20H,7H2,1H3 |
InChIキー |
XSPWJJMLMZGHNF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=COC3=CC4=C(C(=C3C2=O)O)OCO4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)](/img/structure/B13797109.png)
![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
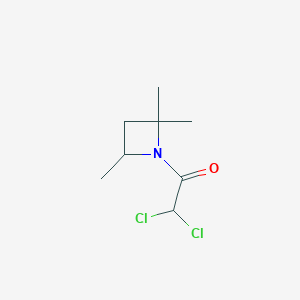
![2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)
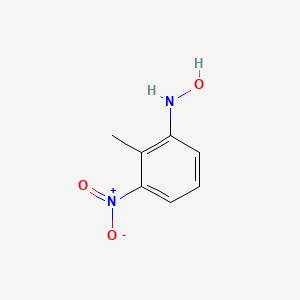
![4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline](/img/structure/B13797152.png)

![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
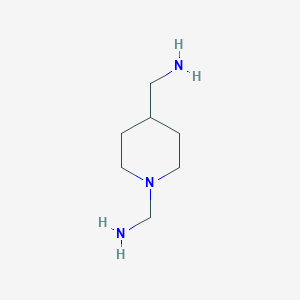
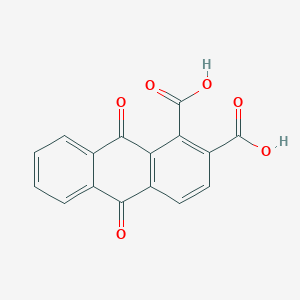
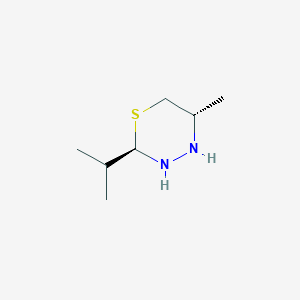
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)
![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)
